N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O2S/c1-3-26-16-7-6-14-19-20-15(24(14)22-16)10-18-17(25)12-9-11(21-23(12)2)13-5-4-8-27-13/h4-9H,3,10H2,1-2H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEWKYHKDXFYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=CC(=NN3C)C4=CC=CS4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the Receptor Tyrosine Kinase C-met . This receptor is a protein found on the surfaces of cells and plays a crucial role in cellular processes such as growth, development, and differentiation.
Mode of Action
The compound acts as an inhibitor of the Receptor Tyrosine Kinase C-met. By binding to this receptor, it prevents the activation of the kinase, thereby inhibiting the signal transduction pathways that lead to cell growth and proliferation.
Biochemical Pathways
The inhibition of the Receptor Tyrosine Kinase C-met affects several downstream biochemical pathways. These include pathways involved in cell growth, proliferation, and survival
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds. These studies can provide insights into the potential ADME properties of this compound, but experimental validation is necessary.
Biologische Aktivität
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structure combines multiple heterocyclic rings and functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
Structural Characteristics
The compound features:
- Triazolo[4,3-b]pyridazine moiety
- Thiophene and pyrazole rings
- Carboxamide functional group
These components contribute to its potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antitubercular
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| Compound A | Antitubercular | 1.35 - 2.18 µM | |
| Compound B | Antiviral | 130 nM | |
| Compound C | Anticancer | 0.76 - 3.16 µM |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes.
- Receptor Modulation : The compound may interact with various receptors affecting cellular signaling pathways.
- Cell Cycle Interference : Potential effects on cell division and proliferation have been noted in related studies.
Case Studies and Research Findings
Recent studies have explored the compound's efficacy against various pathogens and in cancer models:
Case Study 1: Antitubercular Activity
A series of substituted benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, derivatives structurally related to our compound showed significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 µM, indicating potential for further development as antitubercular agents .
Case Study 2: Antiviral Properties
Research on a related pyrazole compound demonstrated potent inhibition of Zika virus protease with IC50 values as low as 130 nM. This suggests that similar mechanisms could be applicable to our compound in viral infections .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications in the substituents on the pyrazole and triazole rings significantly affect biological activity:
- Substituent Variability : Different alkyl or aryl groups can enhance or reduce potency.
- Functional Group Influence : The presence of electron-withdrawing or donating groups can modulate the interaction with biological targets.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of the triazole ring suggests potential efficacy against various pathogens, including bacteria and fungi. For instance, triazole derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans due to their ability to disrupt cellular functions and inhibit growth .
Anticancer Activity
There is growing evidence that this compound may possess anticancer properties. Similar compounds have been documented to inhibit key kinases involved in cancer progression. For example, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range against human breast cancer cells . The mechanism often involves the inhibition of cell division and induction of apoptosis.
Case Studies and Research Findings
Several studies have explored the efficacy of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that triazole derivatives significantly inhibited the growth of Mycobacterium tuberculosis, showcasing their potential as anti-tubercular agents .
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that related compounds exhibited potent antiproliferative activities against various cancer cell lines, reinforcing the anticancer potential of triazole-based compounds .
- Mechanistic Insights : Research into the molecular interactions of these compounds has revealed their ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Analysis :
- The ethoxy group in the target compound likely confers greater metabolic stability compared to the reactive chloro substituent in intermediate analogs .
- Vebreltinib’s bulky difluoro-indazolylmethyl group enables selective kinase inhibition, whereas the target compound’s smaller ethoxy-pyrazole-thiophene side chain may favor different target interactions .
Side Chain Modifications
Variations in the side chain attached to the triazolopyridazine core modulate biological activity:
Analysis :
- Vebreltinib’s cyclopropyl-pyrazole and indazole groups are optimized for kinase binding, whereas the target compound’s thiophene may prioritize interactions with bacterial or fungal targets .
Implications for Drug Development
The ethoxy group may improve pharmacokinetics relative to hydroxy or chloro analogs, and the thiophene-pyrazole moiety could enhance binding to hydrophobic enzyme pockets . Further studies should prioritize in vitro screening against kinase panels and microbial pathogens to validate these hypotheses.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield and purity?
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Triazolo-pyridazine core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under reflux in toluene or DMF .
- Methylene bridge introduction : Alkylation of the triazole nitrogen using chloromethyl pyrazole intermediates in inert atmospheres (e.g., N₂) to prevent oxidation .
- Thiophene substitution : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the thiophen-2-yl group, requiring palladium catalysts or base-mediated conditions .
Optimization : Yield improvements (>70%) are achieved by controlling temperature (60–80°C), solvent polarity (e.g., THF for solubility), and stoichiometric ratios (1:1.2 for coupling steps). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at δ 1.4 ppm for CH₃ and δ 4.4 ppm for OCH₂) and methylene bridge integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.12) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and dihedral distortions in the triazolo-pyridazine core, critical for QSAR modeling .
- HPLC-PDA : Assesses purity (>95%) using C18 columns (acetonitrile/water gradient) .
Q. What in vitro biological screening models are recommended to assess the compound’s preliminary bioactivity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) or cytochrome P450 isoforms using fluorescence-based substrates (IC₅₀ determination) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) to evaluate affinity (Kᵢ values) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the interaction between this compound and potential enzymatic targets like protein kinases?
- Target selection : Prioritize enzymes with known triazolo-pyridazine interactions (e.g., 14-α-demethylase, PDB: 3LD6) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with flexible ligand sampling and grid boxes centered on active sites .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ data. Key interactions include hydrogen bonds between the carboxamide and catalytic lysine residues, and π-π stacking of the thiophene with hydrophobic pockets .
Q. What strategies are effective in resolving contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and liver microsomes .
- Pharmacokinetic (PK) studies : Measure bioavailability (%F) and half-life (t₁/₂) in rodent models. Poor absorption (<20%) may explain efficacy gaps .
- Formulation optimization : Encapsulate in PEGylated liposomes to enhance solubility and tissue penetration .
Q. How can QSAR models be constructed to guide the rational design of derivatives with improved selectivity?
- Descriptor selection : Include electronic (HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .
- Training datasets : Curate 30–50 analogs with reported IC₅₀ values against a target (e.g., EGFR).
- Model validation : Use leave-one-out cross-validation (R² > 0.7) and external test sets. Key insights: Ethoxy substitution at position 6 enhances kinase selectivity, while bulkier thiophene derivatives reduce off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
